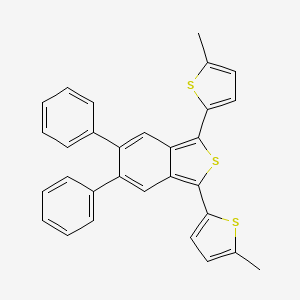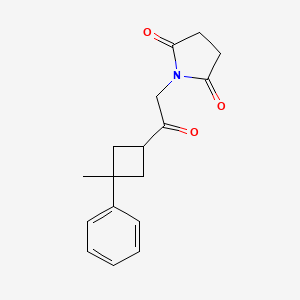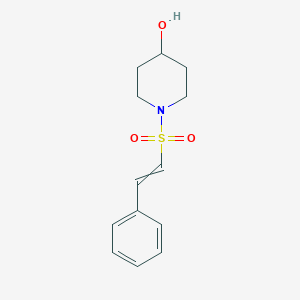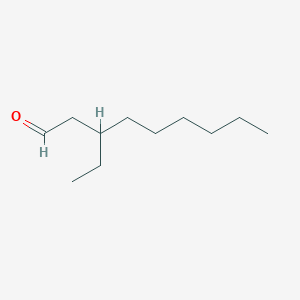
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene is an organic compound that belongs to the class of thiophene-based molecules Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene typically involves the coupling of thiophene derivatives with benzothiophene cores. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of boronic acids or esters and halogenated thiophene derivatives under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene has several scientific research applications, including:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its semiconducting properties.
Materials Science: Employed in the synthesis of covalent organic frameworks (COFs) for applications in sensors, photocatalysts, and supercapacitors.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene in optoelectronic applications involves its ability to absorb and emit light. The compound’s molecular structure allows for efficient charge transfer and separation, making it suitable for use in devices such as OLEDs and photovoltaic cells. The thiophene rings and benzothiophene core play a crucial role in the compound’s electronic properties, facilitating the movement of electrons and holes within the material .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another thiophene-based compound with similar optoelectronic properties.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: A related compound used in the synthesis of covalent organic frameworks.
Uniqueness
1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene is unique due to its specific arrangement of thiophene rings and benzothiophene core, which imparts distinct electronic properties. This structural uniqueness makes it particularly suitable for applications in optoelectronics and materials science, where precise control over electronic properties is essential .
Properties
CAS No. |
643768-24-5 |
|---|---|
Molecular Formula |
C30H22S3 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
1,3-bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene |
InChI |
InChI=1S/C30H22S3/c1-19-13-15-27(31-19)29-25-17-23(21-9-5-3-6-10-21)24(22-11-7-4-8-12-22)18-26(25)30(33-29)28-16-14-20(2)32-28/h3-18H,1-2H3 |
InChI Key |
GNRWWNWKWSCQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C3C=C(C(=CC3=C(S2)C4=CC=C(S4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)


![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)
![N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606106.png)


![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)

![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)

